Beta-Amyloid peptides are generated through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The amyloid precursor protein is a transmembrane protein that, when cleaved, produces various forms of amyloid beta, including the 10-26 fragment. This peptide can be synthesized in laboratories for research purposes, allowing scientists to study its properties and effects in detail.
Beta-Amyloid (10-26) falls under the classification of neurotoxic peptides. It is categorized as an oligomeric form of amyloid beta, which plays a pivotal role in neurodegenerative processes. Its classification is essential for understanding its biological activity and relevance in Alzheimer's disease research.
The synthesis of Beta-Amyloid (10-26) typically employs solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides. In this method, the peptide chain is built on a solid support resin, allowing for easy purification and isolation of the final product.
Technical Details:
The molecular structure of Beta-Amyloid (10-26) consists of 17 amino acids, with a sequence that contributes to its propensity to aggregate into fibrils—a hallmark of Alzheimer’s disease pathology.
The molecular formula can be represented as . Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptide .
Beta-Amyloid (10-26) undergoes various chemical reactions that contribute to its aggregation behavior. These include:
Technical Details:
The mechanism by which Beta-Amyloid (10-26) exerts its effects involves:
Studies indicate that oligomeric forms of amyloid beta are particularly toxic compared to monomeric forms, highlighting their role in synaptic dysfunction and cognitive decline associated with Alzheimer's disease .
Beta-Amyloid (10-26) exhibits several notable physical properties:
The chemical properties include:
Beta-Amyloid (10-26) serves multiple purposes in scientific research:
The identification of beta-amyloid (Aβ) fragments marked a transformative period in Alzheimer's disease (AD) research. In 1984, George Glenner and colleagues first isolated and sequenced Aβ from meningovascular amyloid deposits, revealing a 4-kDa peptide termed beta-amyloid [1] [9]. Subsequent analysis of parenchymal plaque cores demonstrated identical sequences, establishing Aβ as the core component of AD neuropathology. The Aβ(10-26) fragment emerged as a critical object of study due to its location within the full-length peptide. This 17-residue segment (sequence: YKLVFFAEDVGSNKGA) encompasses the central hydrophobic core (KLVFF), which drives amyloid aggregation through hydrophobic interactions and β-sheet formation [5] [9].
Early biochemical studies revealed that proteolytic processing of amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase generates heterogeneous Aβ species. While γ-secretase cleavage produces major isoforms (Aβ40, Aβ42), secondary proteolysis by enzymes like neprilysin or insulin-degrading enzyme yields N-truncated fragments including Aβ(10-26) [6] [10]. This fragment’s discovery provided a tractable model for investigating amyloid self-assembly mechanisms without the complexities of full-length Aβ.
Table 1: Key Proteolytic Cleavage Sites Generating Aβ(10-26)
Enzyme | Cleavage Site | Fragment Generated | Biological Significance |
---|---|---|---|
β-secretase (BACE1) | APP Asp1 site | sAPPβ + C99 | Initial amyloidogenic cleavage |
γ-secretase | C99 at multiple sites | Aβ1-40, Aβ1-42 | Primary pathogenic isoforms |
Secondary proteases (e.g., neprilysin) | Aβ N-terminal domain | Aβ(10-40/42) | Truncated fragments including Aβ(10-26) core |
The amyloid cascade hypothesis posits Aβ aggregation as the initiating event in AD pathogenesis, triggering tau pathology, neuroinflammation, and synaptic failure [1] [8]. Within this framework, Aβ(10-26) serves as a linchpin for several mechanistic processes:
Advanced quantification methods like stable isotope labeling kinetics (SILK) have shown that Aβ(10-26)-containing fragments exhibit altered metabolic turnover rates compared to full-length isoforms. Their persistence in brain interstitial fluid correlates with accelerated amyloid deposition in vivo [6].
Despite lacking the full sequence of physiological Aβ isoforms, Aβ(10-26) holds unique research and mechanistic significance:
Table 2: Comparative Properties of Aβ Isoforms and Fragments
Aβ Species | Length (aa) | Aggregation Rate | Neurotoxicity | Key Structural Domains |
---|---|---|---|---|
Aβ(1-42) | 42 | High (hours) | Severe | Hydrophobic C-terminus (IAA) |
Aβ(1-40) | 40 | Moderate (days) | Moderate | Soluble C-terminus |
Aβ(10-26) | 17 | Very High (minutes) | Oligomer-specific | Central hydrophobic core (KLVFF) |
Aβ(25-35) | 11 | Variable | High | Mitochondrial targeting domain |
While Aβ(1-42) remains the gold standard for AD pathology models, Aβ(10-26) provides a reductionist system for deciphering fundamental amyloid biophysics and screening therapeutic interventions targeting the aggregation cascade.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5